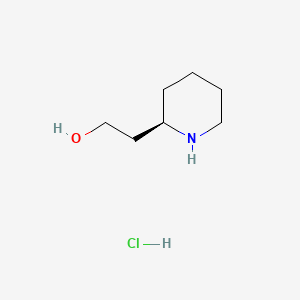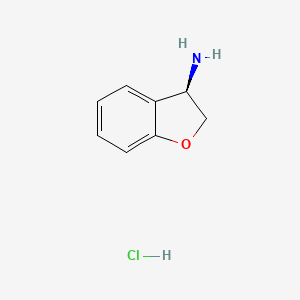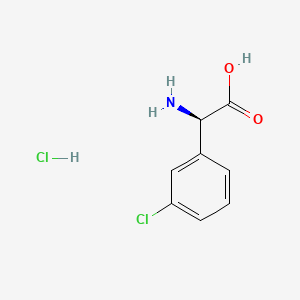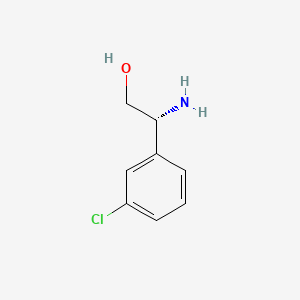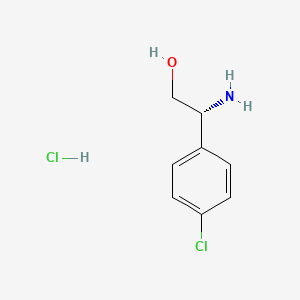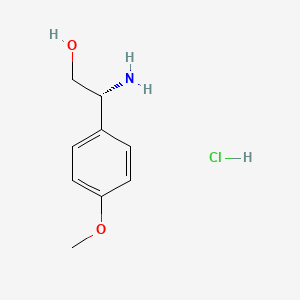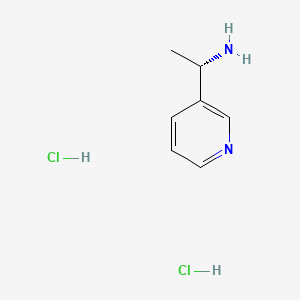
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 40154-84-5 . It has a molecular weight of 195.09 and its IUPAC name is (1S)-1-(3-pyridinyl)ethanamine dihydrochloride . It is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 .Wissenschaftliche Forschungsanwendungen
Applications in Chemistry and Material Science
Coordination Chemistry and Complex Formation
Pyridine derivatives, including those similar to "(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride," are significant in coordination chemistry. They are known for forming complex compounds with distinct spectroscopic properties, structures, and magnetic or electrochemical activities, which are crucial for developing advanced materials and catalysts (Boča, Jameson, & Linert, 2011).
Chemosensing Applications
Pyridine derivatives play a critical role as chemosensors due to their high affinity for various ions and neutral species. Their applications range from environmental to biological sample analysis, highlighting their utility in analytical chemistry for detecting specific molecules or ions (Abu-Taweel et al., 2022).
Medicinal Chemistry and Pharmacology
Biological Activity and Drug Development
The structural diversity of pyridine derivatives underpins their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This diversity makes them valuable scaffolds in medicinal chemistry for developing new therapeutic agents (Altaf et al., 2015).
Synthetic Intermediates for Heterocycles
Compounds like "this compound" serve as versatile synthetic intermediates for constructing various heterocyclic compounds, essential for pharmaceutical development. Their use in synthesizing pyridine, pyrimidine, and pyrrole derivatives highlights their importance in accessing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Environmental and Agrochemical Research
Agrochemical Development
Pyridine-based compounds are crucial in developing agrochemicals, such as pesticides and herbicides. Their role in discovering new lead compounds through Intermediate Derivatization Methods emphasizes their importance in enhancing agricultural productivity and pest management (Guan et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

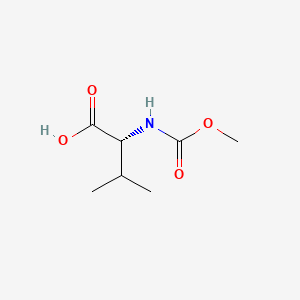





![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)

